molecular formula C13H19N5O2S2 B2758277 N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1334372-62-1

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2758277
CAS No.: 1334372-62-1
M. Wt: 341.45
InChI Key: KOWLLQSZLGIHKA-UHFFFAOYSA-N
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Description

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a 6-methylpyrimidine core substituted with an ethylamino group at position 4 and a thiophene-2-sulfonamide moiety linked via an ethylenediamine bridge. The compound’s synthesis likely involves alkylation of thiopyrimidines with sulfonamide-bearing electrophiles, a method analogous to those reported for related pyrimidine derivatives .

Properties

IUPAC Name

N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S2/c1-3-14-11-9-10(2)17-13(18-11)15-6-7-16-22(19,20)12-5-4-8-21-12/h4-5,8-9,16H,3,6-7H2,1-2H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWLLQSZLGIHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.

    Medicine: Investigated for its potential therapeutic applications in treating glaucoma, epilepsy, and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition occurs through the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several kinase inhibitors, antimicrobial agents, and sulfonamide derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name / ID Key Structural Differences Biological Activity / Target Reference
BMS-354825 () Replaces thiophene-sulfonamide with thiazole-carboxamide; lacks ethylamino group. Dual Src/Abl kinase inhibitor; potent antitumor activity in hematological cancers.
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () Substituted phenyl groups at C4 and C5; lacks sulfonamide moiety. Antibacterial and antifungal activity via undefined mechanisms.
2-(4-(4-(trifluoromethyl)phenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide () Trifluoromethyl and dimethoxyphenyl substituents; acetamide linker instead of sulfonamide. Antimicrobial activity (broad-spectrum); higher lipophilicity due to CF₃ group.
923113-41-1 (N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide) () Fluorobenzenesulfonamide instead of thiophene-sulfonamide; phenyl vs. ethylenediamine linker. Unspecified activity; likely targets kinases or enzymes via sulfonamide interactions.

Pharmacokinetic and Binding Profile

  • Kinase Inhibition: BMS-354825 () demonstrates nanomolar IC₅₀ values against Src/Abl kinases, attributed to its thiazole-carboxamide motif.
  • Antimicrobial Activity : The trifluoromethyl-substituted analog () shows enhanced membrane permeability due to lipophilic groups, whereas the target compound’s ethylenediamine linker may improve solubility but reduce cellular uptake .
  • Sulfonamide Interactions : Compounds like 923113-41-1 () highlight the role of fluorinated sulfonamides in enhancing metabolic stability. The thiophene-sulfonamide in the target compound may confer similar stability but with distinct electronic effects .

Biological Activity

N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its intricate structure, includes multiple functional groups such as sulfonamide, pyrimidine, and thiophene moieties. The biological activity of this compound is primarily linked to its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₉H₂₅N₉O₂S
  • Molecular Weight : 411.5 g/mol
  • CAS Number : 1421509-70-7

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : This compound acts as a dihydropteroate synthase inhibitor, disrupting the biosynthesis of folic acid in bacteria, which is essential for their growth and replication .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and certain gram-negative bacteria . Its ability to inhibit key enzymes involved in microbial DNA replication and cell wall synthesis contributes to its effectiveness.
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit specific kinases involved in inflammatory pathways, reducing the levels of pro-inflammatory cytokines such as IL-1 and TNF-alpha .

Antimicrobial Evaluation

A study evaluating various thienopyrimidine-sulfonamide hybrids found that compounds similar to this compound exhibited notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for several strains:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli32Mild
Klebsiella pneumoniae>64No activity

The results indicated that while the compound was effective against gram-positive bacteria, its efficacy against gram-negative strains was limited .

Anticancer Studies

The anticancer potential of this compound has been explored in various in vitro studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Antimicrobial Agents and Chemotherapy reported that a derivative of this compound exhibited enhanced antibacterial properties compared to traditional sulfonamides. The compound was effective against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by multi-drug resistant bacteria .
  • Case Study on Anti-inflammatory Effects :
    In preclinical trials, the compound demonstrated a significant reduction in inflammation markers in animal models of rheumatoid arthritis. The treatment led to decreased joint swelling and improved mobility, indicating its potential therapeutic application in inflammatory diseases .

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